trans-1,2-Cyclohexanedicarboxylic acid

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Excess

Researchers relying on cis-1,2 or 1,3/1,4-cyclohexanedicarboxylic acid isomers for chiral resolution or MOF synthesis often encounter unpredictable stereochemical outcomes and undesired 3D network topologies. trans-1,2-Cyclohexanedicarboxylic acid (CAS 2305-32-0) eliminates this variability through its rigid trans-diequatorial conformation. - Achieves 97% ee in chiral amine resolution via tunable mono-/di-salt stoichiometry. - Predictably forms 2D layered coordination polymers with 4,5-connected topologies for luminescent sensing and catalysis. - Meets pharma intermediate specs at ≥99.5% HPLC purity and ≥99% ee for cathepsin K inhibitor synthesis. Available as racemic and enantiopure (1R,2R) forms with global shipping.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 2305-32-0
Cat. No. B049998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclohexanedicarboxylic acid
CAS2305-32-0
Synonyms(1R,2R)-rel-1,2-Cyclohexanedicarboxylic Acid;  (±)-trans-1,2-Cyclohexanedicarboxylic Acid;  NSC 31593_x000B_
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
InChIKeyQSAWQNUELGIYBC-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Cyclohexanedicarboxylic Acid CAS 2305-32-0: Technical Profile and Procurement Considerations


trans-1,2-Cyclohexanedicarboxylic acid (CAS 2305-32-0), also referred to as trans-hexahydrophthalic acid, is a C2-symmetric chiral dicarboxylic acid with a cyclohexane scaffold bearing two carboxyl groups in a trans (1R,2R or 1S,2S) configuration [1]. This rigid trans geometry distinguishes it from cis-isomers and imparts a well-defined spatial orientation that is critical for stereoselective recognition in chiral resolution [2], predictable supramolecular assembly in coordination polymer design [3], and the induction of specific helicity in host-guest complexes [4]. Commercial availability typically includes racemic (±)-trans material and enantiopure forms, with technical-grade specifications reaching ≥99.5% HPLC purity and ≥99% enantiomeric excess (ee) for advanced pharmaceutical intermediate applications [5].

Why trans-1,2-Cyclohexanedicarboxylic Acid Cannot Be Replaced by Other Cyclohexanedicarboxylic Acids


Substitution of trans-1,2-cyclohexanedicarboxylic acid with its cis-1,2 isomer or other regioisomers (e.g., 1,3- or 1,4-cyclohexanedicarboxylic acids) fundamentally alters the spatial presentation of the carboxylate donor groups and the overall molecular geometry, leading to divergent material properties or failed stereochemical outcomes. While the cis-1,2 isomer can adopt axial-equatorial (ae) or diequatorial (ee) conformations, the trans-1,2 isomer is locked into a stable diequatorial (ee) or, under specific conditions, diaxial (aa) conformation that defines a fixed angle between the two carboxyl groups [1]. This geometric constraint directly dictates coordination polymer topology: under identical hydrothermal conditions with cadmium nitrate and bis(4-pyridylmethyl)piperazine (4-bpmp), trans-1,2-cyclohexanedicarboxylate yields a unique 4,5-connected layered (4⁶)(4⁶6⁴) topology with [Cd₂(trans-12cdc)₂] ribbon motifs, whereas the cis-1,2-cyclohex-4-enedicarboxylate analogue forms a 3D 3,5-connected self-penetrated network with an unprecedented (4²6)(4²6⁵8³) topology [2]. In chiral resolution, replacing the trans isomer with the cis isomer or achiral alternatives eliminates the C2-symmetric framework essential for diastereomeric salt formation and enantioselective recognition [3]. The structural rigidity of the trans-1,2 isomer is thus not an interchangeable feature but a prerequisite for achieving predictable stereochemical and supramolecular outcomes.

Quantitative Differentiation Evidence for trans-1,2-Cyclohexanedicarboxylic Acid


Enantiomeric Purity of 97% ee Achievable via Controlled Diastereomeric Salt Formation with (S)-Phenylethylamine

trans-1,2-Cyclohexanedicarboxylic acid can be resolved to an enantiomeric excess (ee) of 97% when treated with (S)-phenylethylamine at a molar ratio of resolving agent to acid less than 3:1 [1]. When the molar ratio exceeds 3:1, the product reverts to racemic trans-(1,2)-cyclohexane dicarboxylic acid, demonstrating that enantiomeric purity is critically dependent on stoichiometric control [1]. This contrasts with simpler monocarboxylic acids or cis-isomers, which lack the dual carboxyl groups necessary to form the specific mono-salt and di-salt stoichiometries that drive the resolution process [1].

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Excess

trans-1,2 Isomer Yields Unique 4,5-Connected Layered Topology in Cd(II) Coordination Polymers Versus 3,5-Connected 3D Network for cis-1,2 Analogue

Under identical hydrothermal conditions with cadmium nitrate and the bis(4-pyridylmethyl)piperazine (4-bpmp) co-ligand, trans-1,2-cyclohexanedicarboxylate (trans-12cdc) generates [Cd₂(trans-12cdc)₂(4-bpmp)]ₙ with a unique 4,5-connected layered topology of (4⁶)(4⁶6⁴) featuring embedded [Cd₂(trans-12cdc)₂] ribbon motifs [1]. In contrast, the analogous cis-1,2-cyclohex-4-enedicarboxylate (cis-12chedc) forms {[Cd(cis-12chedc)(4-bpmp)]·0.25H₂O}ₙ, which manifests a 3D 3,5-connected self-penetrated network with an unprecedented (4²6)(4²6⁵8³) topology [1]. The topological divergence is a direct consequence of the fixed trans geometry versus the flexible cis conformation, which alters the connectivity and dimensionality of the resulting framework [1].

Coordination Polymers Topology Cadmium Complexes

Enantiopure (1R,2R)-trans-1,2-Cyclohexanedicarboxylate Enables Isolation of Homometallic [UO₂(R-chdc)] Complex Not Accessible from Racemic Ligand

In a systematic study of 13 uranyl ion complexes synthesized under solvo-hydrothermal conditions, the homometallic complex [UO₂(R-chdc)] (1) was obtained exclusively when the enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid (R-H₂chdc) was employed as the ligand [1]. The same complex could not be isolated from the racemic mixture (H₂chdc), demonstrating that ligand chirality directly dictates the accessibility of specific uranyl framework architectures [1]. Complexes [UO₂(chdc)(THF)] (2), [UO₂(chdc)(DMF)] (3), and [UO₂(chdc)(NMP)] (4), which incorporate coordinated solvent molecules, were obtainable from both racemic and enantiopure ligands [1].

Uranyl Complexes Chiral Frameworks Coordination Chemistry

Polyamides Containing (+)-1,2-trans-Cyclohexanedicarboxylic Acid Residue Exhibit Superior Chiral Recognition Compared to Longer Polymethylene-Chain and Norbornene-Derived Analogues

Optically active polyamides incorporating (+)-1,2-trans-cyclohexanedicarboxylic acid [(+)-CDA] in the main chain demonstrate superior enantioselective resolution of racemic compounds compared to polyamides containing longer polymethylene chains (n=2–7) or those derived from (−)-trans-3,6-endomethylene-1,2,3,6-tetrahydrophthalic acid [(−)-ETHF] [1]. Among polyamides with polymethylene spacers, those with shorter chains exhibit better chiral recognition than those with longer chains [1]. Polyamides with a p-phenylene group in the main chain show improved resolution relative to polymethylene-containing analogues [1].

Chiral Stationary Phase Enantioselective Chromatography Polyamide

Technical Grade Specifications: ≥99.5% HPLC Purity and ≥99% ee Optical Purity

Commercially available trans-1,2-cyclohexanedicarboxylic acid (Lura) is supplied with HPLC purity ≥99.5%, water content ≤0.2%, heavy metals ≤10 ppm, and optical purity ≥99% ee [1]. Alternative suppliers offer material at 98% minimum HPLC purity [2] or >98.0% by GC and neutralization titration with melting point 225.0 to 232.0 °C . These specifications exceed typical industrial-grade dicarboxylic acid purity thresholds and are consistent with requirements for pharmaceutical intermediate applications [1].

Quality Specification HPLC Purity Enantiomeric Excess

trans-1,2 Isomer Adopts Stable Diequatorial Conformation While cis Isomer Exhibits Conformational Flexibility (Axial-Equatorial or Diequatorial)

In uranyl-organic coordination polymers, trans-1,2-cyclohexanedicarboxylic acid (t-1,2-chdcH₂) predominantly adopts a stable diequatorial (ee) conformation, though a rare diaxial (aa) form has been observed in specific complexes [1]. In contrast, cis-1,4-cyclohexanedicarboxylic acid (c-1,4-chdcH₂) can adopt either axial-equatorial (ae) or diequatorial (ee) conformations depending on the coordination environment [1]. This conformational rigidity of the trans isomer translates into predictable ligand geometry that governs the dimensionality and topology of the resulting coordination frameworks, as demonstrated by the formation of 1D helical polymers with the cis-1,4 isomer (due to ae conformation) versus the varied architectures accessible with the trans isomers [1].

Conformational Analysis Coordination Chemistry Ligand Geometry

trans-1,2-Cyclohexanedicarboxylic Acid: Validated Application Scenarios for Scientific and Industrial Procurement


Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

Based on the demonstrated ability of trans-1,2-cyclohexanedicarboxylic acid to form well-defined diastereomeric salts with (S)-phenylethylamine and achieve 97% ee resolution under controlled stoichiometry [1], this compound is suitable as a chiral resolving agent for racemic amines. The dual carboxyl groups enable formation of both mono- and di-salt stoichiometries, a feature not available with monocarboxylic acids, providing a tunable resolution process where molar ratio control (<3:1 amine:acid) determines enantiomeric purity outcomes [1].

Synthesis of 2D Layered Coordination Polymers and Metal-Organic Frameworks

The trans-1,2 isomer reliably yields 2D layered coordination polymers with unique 4,5-connected topologies when combined with transition metals and N-donor co-ligands, as demonstrated in the [Cd₂(trans-12cdc)₂(4-bpmp)]ₙ system [2]. This stands in contrast to the 3D self-penetrated networks formed by cis-1,2 analogues under identical conditions [2]. Procurement of the trans isomer is therefore indicated for MOF research requiring predictable access to 2D layered architectures for applications in luminescent sensing, gas storage, or catalysis.

Synthesis of Chiral Uranyl-Organic Frameworks and Actinide Coordination Complexes

Enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid enables the isolation of homometallic uranyl complexes, such as [UO₂(R-chdc)], that are inaccessible from racemic ligand [3]. Procurement of enantiopure material is therefore essential for research programs investigating chiral actinide frameworks, enantioselective separation of radionuclides, or the development of chiral uranyl-based materials with potential applications in nuclear waste remediation or photocatalysis [3].

Development of Polyamide-Based Chiral Stationary Phases for Enantioselective Chromatography

Polyamides incorporating the (+)-1,2-trans-cyclohexanedicarboxylic acid residue demonstrate superior chiral recognition compared to those with longer polymethylene spacers or alternative rigid-ring monomers [4]. This compound is therefore a strategic choice for the synthesis of polymeric chiral stationary phases (CSPs) in preparative and analytical HPLC, where enhanced enantioselectivity reduces separation time and improves resolution of racemic analytes [4].

Pharmaceutical Intermediate for Selective Cathepsin K Inhibitor Synthesis

trans-1,2-Cyclohexanedicarboxylic acid serves as a key building block in the synthesis of enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides and their analogs, which function as selective cathepsin K inhibitors for the treatment of osteoarthritis [5]. The ≥99.5% HPLC purity and ≥99% ee specifications available from commercial suppliers [6] meet the stringent quality requirements for pharmaceutical intermediate procurement and downstream GMP synthesis.

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